molecular formula C16H16N4O5S B298272 2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE

2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE

Cat. No.: B298272
M. Wt: 376.4 g/mol
InChI Key: FCHCLIHJATZXLR-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxy group, a pyrimidinylthio group, and a hydrazono linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Hydrazono Intermediate: The initial step involves the reaction of pyrimidin-2-ylthioacetic acid with hydrazine hydrate to form the hydrazono intermediate.

    Methoxy Group Introduction: The hydrazono intermediate is then reacted with 2-methoxy-4-formylphenyl methyl carbonate under specific conditions to introduce the methoxy group and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazono linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono linkage and pyrimidinylthio group are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-((E)-{[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methylphenyl 2,4-dichlorobenzoate
  • 2-methoxy-4-((E)-{[(4-methoxyphenyl)imino]methyl}phenyl acetate

Uniqueness

2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate

InChI

InChI=1S/C16H16N4O5S/c1-23-13-8-11(4-5-12(13)25-16(22)24-2)9-19-20-14(21)10-26-15-17-6-3-7-18-15/h3-9H,10H2,1-2H3,(H,20,21)/b19-9+

InChI Key

FCHCLIHJATZXLR-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)OC(=O)OC

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC

Origin of Product

United States

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